molecular formula C6H11NaO3 B1448107 Sodium 4-hydroxy-3,3-dimethylbutanoate CAS No. 86126-08-1

Sodium 4-hydroxy-3,3-dimethylbutanoate

Cat. No. B1448107
CAS RN: 86126-08-1
M. Wt: 154.14 g/mol
InChI Key: FZGMFSZGFPECGG-UHFFFAOYSA-M
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Description

Sodium 4-hydroxy-3,3-dimethylbutanoate is a compound that belongs to the class of organic compounds known as hydroxy fatty acids . It is also known as 2,4-Dihydroxy-3,3-dimethylbutanoic acid sodium salt .


Molecular Structure Analysis

The molecular formula of Sodium 4-hydroxy-3,3-dimethylbutanoate is C6H11NaO3 . The InChI code is 1S/C6H12O3.Na/c1-6(2,4-7)3-5(8)9;/h7H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 .


Physical And Chemical Properties Analysis

Sodium 4-hydroxy-3,3-dimethylbutanoate has a molecular weight of 154.14 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound is solid at room temperature .

Scientific Research Applications

Multiplicity Control in Chemical Synthesis

Research has focused on controlling the multiplicity in reactions involving active hydrogen bearing carbons, demonstrating the nuanced chemistry of molecular propellers through diazeniumdiolation processes. These reactions have been crucial for understanding the addition of nitric oxide to compounds like 3,3-dimethylbutan-2-one, leading to products with potential applications in materials science and molecular engineering (Arulsamy & Bohle, 2001).

Intermediates in Sweetener Synthesis

The synthesis of 3,3-dimethylbutanol and 3,3-dimethylbutanal as intermediates for the production of Neotame, a high-intensity sweetener, highlights the industrial application of sodium 4-hydroxy-3,3-dimethylbutanoate derivatives. The efficiency of the synthesis process and the impact of various reaction variables have been studied to optimize production (Tanielyan & Augustine, 2012).

Crystal Structure Analysis

The crystal structure analysis of cyclopentenone derivatives, including those related to sodium 4-hydroxy-3,3-dimethylbutanoate, provides insights into their potential applications in material science and drug design. These analyses help in understanding the molecular geometry and bonding characteristics essential for designing materials with specific properties (Marjani et al., 2009).

Synthesis of Novel Compounds

The development of novel synthetic pathways for producing 3,3-dimethylpyrrolidine-2-carbonitriles from 4-chloro-2,2-dimethylbutanal in water showcases the versatility of sodium 4-hydroxy-3,3-dimethylbutanoate derivatives in synthesizing complex organic molecules. These pathways offer environmentally benign and convenient methods for obtaining compounds with potential applications in pharmaceuticals and agrochemicals (D’hooghe, Van Driessche, & Kimpe, 2009).

Thermoelectricity and Acidity Tuning

In material science, sodium 4-hydroxy-3,3-dimethylbutanoate derivatives have been investigated for tuning the thermoelectric properties and acidity of PEDOT:PSS films. This research opens up new avenues for optimizing the efficiency of thermoelectric materials, with broader implications for energy harvesting technologies (Tsai et al., 2014).

Mechanism of Action

While the specific mechanism of action for Sodium 4-hydroxy-3,3-dimethylbutanoate is not mentioned, it is known that hydroxy fatty acids, the class of compounds to which it belongs, bear a hydroxyl group .

properties

IUPAC Name

sodium;4-hydroxy-3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3.Na/c1-6(2,4-7)3-5(8)9;/h7H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGMFSZGFPECGG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)[O-])CO.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-hydroxy-3,3-dimethylbutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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